4,4'-(chloromethylene)-bis-benzonitrile CAS 112809-57-1 physical and chemical properties
4,4'-(chloromethylene)-bis-benzonitrile CAS 112809-57-1 physical and chemical properties
An In-Depth Technical Guide to 4,4'-(chloromethylene)-bis-benzonitrile (CAS 112809-57-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-(chloromethylene)-bis-benzonitrile is a diarylmethane derivative of significant interest as a chemical intermediate, most notably in the synthesis of the aromatase inhibitor Letrozole. Its structure, featuring a reactive benzylic chloride and two terminal nitrile functionalities, makes it a versatile building block for complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its characteristic chemical reactivity, predicted spectroscopic features, and essential safety and handling information.
Physicochemical Properties
4,4'-(chloromethylene)-bis-benzonitrile is typically a white to beige crystalline solid at room temperature.[1] Its core structure consists of two para-substituted benzonitrile rings linked by a chloromethylene bridge. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 112809-57-1 | [1][2][3] |
| Molecular Formula | C₁₅H₉ClN₂ | [1][2][3] |
| Molecular Weight | 252.7 g/mol | [2][3] |
| Appearance | White to beige crystals or powder | [1] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | 443.8 ± 45.0 °C (Predicted) | [2] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | Store at room temperature in a well-sealed container | [1] |
Synthesis and Mechanistic Rationale
The most direct synthesis of 4,4'-(chloromethylene)-bis-benzonitrile involves the chlorination of its corresponding alcohol, bis(4-cyanophenyl)methanol. A detailed protocol, adapted from patent literature, provides insight into the process.
Synthesis Protocol
Reaction: Conversion of bis(4-cyanophenyl)methanol to 4,4'-(chloromethylene)-bis-benzonitrile.
Materials:
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Bis(4-cyanophenyl)methanol
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Toluene (solvent)
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Zinc Chloride (ZnCl₂, catalyst)
-
Hydrochloric Acid (HCl, 37%, reagent)
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Hexane (anti-solvent for precipitation)
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Sodium Carbonate solution (for washing)
-
Water (for washing)
Step-by-Step Procedure:
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Catalyst Slurry Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser is charged with toluene and zinc chloride.
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Reagent Addition: The mixture is stirred while concentrated hydrochloric acid is added, followed by the addition of bis(4-cyanophenyl)methanol.
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Reaction: The reaction mixture is heated to approximately 65°C for several hours to ensure complete conversion.
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Work-up: After cooling to room temperature, water is added to quench the reaction. The organic and aqueous layers are separated.
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Washing: The organic (toluene) layer is sequentially washed with a dilute aqueous sodium carbonate solution to neutralize excess acid, followed by a water wash.
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Crystallization: A portion of the toluene is removed under reduced pressure. The concentrated solution is cooled, and hexane is added to induce precipitation of the product.
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Isolation: The mixture is further cooled to enhance crystallization, and the resulting solid product is isolated by filtration.
Causality and Expertise in Protocol Design
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Choice of Reagents: The combination of a strong acid (HCl) and a Lewis acid (ZnCl₂) is a classic method for converting benzylic alcohols to benzylic chlorides. The Lewis acid, ZnCl₂, coordinates to the hydroxyl group of the alcohol, transforming it into a much better leaving group (H₂O-ZnCl₂). This facilitates the nucleophilic attack by the chloride ion from HCl.
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Reaction Control: The benzylic carbocation intermediate that forms upon departure of the activated hydroxyl group is resonance-stabilized by the two adjacent phenyl rings, making this a facile transformation under relatively mild heating.[4]
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Solvent System: Toluene is an appropriate organic solvent that is immiscible with water, simplifying the subsequent aqueous work-up.
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Purification Strategy: The use of hexane as an anti-solvent for crystallization is a common technique. The product is significantly less soluble in the non-polar hexane than in toluene, leading to its precipitation while impurities may remain in the solvent mixture.
Caption: Workflow for the synthesis of 4,4'-(chloromethylene)-bis-benzonitrile.
Chemical Reactivity and Applications
The synthetic utility of 4,4'-(chloromethylene)-bis-benzonitrile stems from the reactivity of its benzylic chloride and nitrile functional groups.
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Benzylic Chloride Reactivity: The chloromethylene bridge is the primary site of reactivity. As a benzylic halide, the chlorine atom is an excellent leaving group in nucleophilic substitution reactions.[4] This reactivity is enhanced by the two phenyl rings which stabilize the resulting carbocation intermediate. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., azoles, amines, alcohols, thiols). Its most prominent application is the reaction with 1,2,4-triazole to form an intermediate that is subsequently used to synthesize Letrozole, a non-steroidal aromatase inhibitor used to treat certain types of breast cancer.[5][6][7]
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Nitrile Group Reactivity: The two terminal benzonitrile groups are also available for chemical modification. While stable under many conditions, they can be hydrolyzed to carboxylic acids or reduced to primary amines, offering further avenues for creating diverse molecular architectures. The presence of the nitrile group is a key feature in many pharmacologically active molecules.[7]
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show a sharp singlet for the single proton of the chloromethylene group (-CHCl-). The aromatic region would likely display two distinct doublets corresponding to the protons on the para-substituted benzonitrile rings.
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¹³C NMR: The carbon spectrum would feature a signal for the methine carbon (-CHCl-), a signal for the nitrile carbon (-C≡N), and several signals in the aromatic region for the non-equivalent carbons of the benzonitrile rings.
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IR Spectroscopy: The most characteristic feature in the infrared spectrum would be a sharp, strong absorption band in the range of 2220-2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration.
Safety and Handling
Disclaimer: This information is for guidance only. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
As a reactive benzylic chloride and a nitrile-containing compound, 4,4'-(chloromethylene)-bis-benzonitrile should be handled with caution.
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Potential Hazards: Based on structurally related compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[11][12][13] It is likely to be an irritant to the skin, eyes, and respiratory system.[12] Utmost caution is advised for nitrile-containing compounds as some can release hydrocyanic acid under certain conditions.
-
Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Handling: Avoid creating dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[13]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
4,4'-(chloromethylene)-bis-benzonitrile is a pivotal chemical intermediate whose value is defined by its structural features. The high reactivity of the benzylic chloride allows for its use as a key building block in nucleophilic substitution reactions, most notably in the pharmaceutical industry for the synthesis of Letrozole. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- Please note that direct, citable, peer-reviewed articles detailing the specific properties of this exact CAS number are scarce. The information is synthesized from patent literature, chemical supplier data, and established principles of organic chemistry based on analogous structures.
Sources
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- 2. 4,4'-(Chloromethylene)-bis-benzonitrile | 112809-57-1 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 6. WO2007039912A1 - A one pot process for the preparation of 4-[1-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes [mdpi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
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